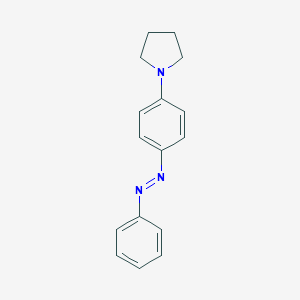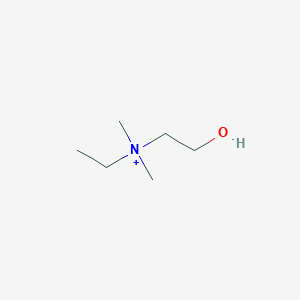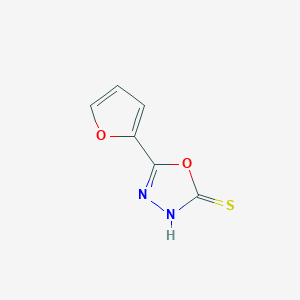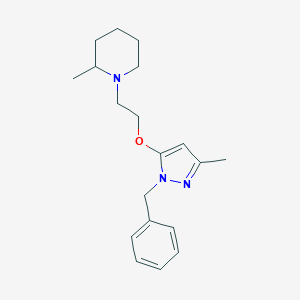
1-(4-(Phenylazo)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Phenylazo)phenyl)pyrrolidine, also known as PAPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a yellowish-orange powder that is soluble in organic solvents and has a molecular weight of 287.39 g/mol. PAPP has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and materials science.
Mechanism of Action
The mechanism of action of 1-(4-(Phenylazo)phenyl)pyrrolidine is not fully understood. However, it is believed to act as a photoswitchable molecule, which can switch between two isomeric forms upon exposure to light. This property has been exploited in various applications, such as the design of light-responsive materials and the study of protein-ligand interactions.
Biochemical and Physiological Effects:
1-(4-(Phenylazo)phenyl)pyrrolidine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. However, it has been shown to interact with certain proteins and nucleic acids, which can lead to changes in their conformation and function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-(Phenylazo)phenyl)pyrrolidine in lab experiments is its photoswitchable property, which allows for precise control over the experimental conditions. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine is relatively easy to synthesize and purify, making it an attractive option for researchers. However, one limitation of using 1-(4-(Phenylazo)phenyl)pyrrolidine is that its synthesis can be time-consuming and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of 1-(4-(Phenylazo)phenyl)pyrrolidine. One potential application is the development of light-responsive materials for use in drug delivery and tissue engineering. Additionally, 1-(4-(Phenylazo)phenyl)pyrrolidine can be used as a tool for the study of protein-ligand interactions and the design of novel protein-based therapies. Finally, the synthesis and characterization of new azobenzene-based compounds, including 1-(4-(Phenylazo)phenyl)pyrrolidine, will continue to be an active area of research in the field of materials science.
Synthesis Methods
The synthesis of 1-(4-(Phenylazo)phenyl)pyrrolidine involves the reaction of 4-phenylazoaniline with pyrrolidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(4-(Phenylazo)phenyl)pyrrolidine. The purity and yield of 1-(4-(Phenylazo)phenyl)pyrrolidine can be improved through further purification steps, such as recrystallization or column chromatography.
Scientific Research Applications
1-(4-(Phenylazo)phenyl)pyrrolidine has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the binding of proteins and nucleic acids. 1-(4-(Phenylazo)phenyl)pyrrolidine can also be used as a model compound for the study of azobenzene-based materials, which have applications in optical storage devices and molecular machines.
properties
CAS RN |
10282-34-5 |
|---|---|
Product Name |
1-(4-(Phenylazo)phenyl)pyrrolidine |
Molecular Formula |
C16H17N3 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
phenyl-(4-pyrrolidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C16H17N3/c1-2-6-14(7-3-1)17-18-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-3,6-11H,4-5,12-13H2 |
InChI Key |
BFIIGQJDJWMBPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3 |
synonyms |
4-N-pyrrolidinylazobenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















